molecular formula C16H13N3O3 B2629606 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 126631-02-5

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2629606
CAS No.: 126631-02-5
M. Wt: 295.298
InChI Key: DKXGOOGKGVJRFY-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound based on the 1,3,4-oxadiazole scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This reagent offers researchers a valuable small molecule for investigating new therapeutic strategies, particularly against infectious diseases. Structurally related 1,3,4-oxadiazole compounds have demonstrated significant antifungal activity against pathogenic species like Candida albicans . The proposed mechanism of action for such analogs involves the inhibition of essential microbial enzymes, such as thioredoxin reductase, an attractive drug target because it is present in fungi and prokaryotes but absent in humans, which can confer selective toxicity . Furthermore, research on similar N-(1,3,4-oxadiazol-2-yl)benzamide derivatives has revealed potent antibacterial activity, including against challenging methicillin-resistant Staphylococcus aureus (MRSA) strains . These analogs can function as multi-targeting antibacterial agents, impacting critical processes like menaquinone biosynthesis, bacterial membrane polarization, and iron regulation . As a member of this promising chemical class, this compound provides a core structure for chemical biology and drug discovery efforts, enabling studies on enzyme inhibition, antimicrobial resistance, and mechanism-of-action. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-21-13-9-7-12(8-10-13)15-18-19-16(22-15)17-14(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXGOOGKGVJRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid hydrazide with benzoic acid derivatives under specific conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization of the hydrazide to form the oxadiazole ring .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can enhance the efficiency of the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while substitution can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substitution Patterns on the Oxadiazole Ring

Compound 5a : 4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide
  • Structural Difference : Replaces the 4-methoxyphenyl with a 4-chlorophenyl group and introduces a methoxy linker.
  • Activity : Exhibited cytotoxicity (IC₅₀ = 18.7 μM against MCF-7 cells) due to the electron-withdrawing Cl group enhancing electrophilicity .
  • Synthesis : Yielded 73% via nucleophilic substitution, characterized by NMR and IR .
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • Structural Difference : Incorporates a sulfamoyl group and a benzyl-methyl substituent.
  • Activity : Demonstrated antifungal efficacy against C. albicans (MIC = 12.5 μg/mL) by targeting thioredoxin reductase .
  • Synthesis : Purchased commercially (Life Chemicals) and solubilized in DMSO with Pluronic F-127 .
HSGN-237 : N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide
  • Structural Difference : Features a 3-fluorophenyl and trifluoromethoxy group.
  • Activity: Potent against Neisseria gonorrhoeae (MIC = 0.25 μg/mL) due to enhanced membrane penetration from fluorine atoms .

Variations in the Amide Group

Compound 2r : N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
  • Structural Difference : Substitutes benzamide with 4-methylbenzamide.
  • Synthesis : Achieved 90% yield via acyl chloride coupling, though biological data are unspecified .
OZE-III : N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
  • Structural Difference : Replaces benzamide with pentanamide and 4-methoxyphenyl with 4-chlorophenyl.
  • Activity : Moderate anti-Staphylococcus aureus activity (MIC = 32 μg/mL), suggesting shorter acyl chains reduce potency compared to benzamide derivatives .

Heterocyclic Modifications

Compound 26 : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide
  • Structural Difference : Replaces 4-methoxyphenyl with thiophene and adds a bromo substituent.
  • Activity : Inhibited Ca²⁺/calmodulin-dependent kinase II (IC₅₀ = 0.89 μM), attributed to the electron-deficient thiophene enhancing binding .
Thiadiazole Analogs (8a-g) : N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
  • Structural Difference : Oxadiazole replaced with thiadiazole (S instead of O).
  • Activity : Showed antifungal activity (e.g., 8c: 82% inhibition at 100 μg/mL), indicating sulfur’s role in enhancing membrane targeting .

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15_{15}H13_{13}N3_3O2_2
  • Molar Mass : 267.283 g/mol
  • CAS Number : 88185-03-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines through the activation of caspase pathways and modulation of p53 expression levels .
  • Antimicrobial Activity : Preliminary investigations suggest that oxadiazole derivatives may possess antimicrobial properties. The structural characteristics of this compound enhance its interaction with microbial targets.
  • Inhibition of Carbonic Anhydrases : Recent studies have explored the potential of oxadiazole derivatives as inhibitors of carbonic anhydrases (CAs), which are implicated in various diseases including cancer. This compound has shown selective inhibition against specific isoforms at nanomolar concentrations .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Target IC50_{50} Value Mechanism
CytotoxicityMCF-70.65 µMInduction of apoptosis via caspase activation
CytotoxicityHeLa2.41 µMCell cycle arrest at G0-G1 phase
AntimicrobialVarious bacteriaNot specifiedInteraction with microbial cell targets
Carbonic Anhydrase InhibitionhCA IX and hCA II89 pM (hCA IX)Selective inhibition leading to potential therapeutic applications

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study demonstrated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin against several cancer cell lines. Flow cytometry analyses revealed that the compound effectively induced apoptosis in a dose-dependent manner .
  • Antimicrobial Properties : In vitro evaluations indicated that this compound displayed notable antibacterial activity against a range of pathogens. The structure-function relationship suggests that modifications in the oxadiazole ring could enhance its antimicrobial efficacy.
  • Inhibition Studies on Carbonic Anhydrases : Research focusing on carbonic anhydrases revealed that derivatives of oxadiazoles can selectively inhibit hCA IX and hCA II isoforms at very low concentrations. This selectivity is crucial for developing targeted therapies for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of hydrazide precursors to form the oxadiazole ring, followed by coupling with a benzamide derivative. Key steps include:

  • Hydrazide formation : Reacting 4-methoxyphenylcarboxylic acid hydrazide with a carbonyl source (e.g., CS₂ or POCl₃) under reflux .
  • Oxadiazole ring closure : Requires dehydrating agents (e.g., H₂SO₄ or PPA) at 80–100°C for 4–6 hours .
  • Benzamide coupling : Use coupling agents like EDCI/HOBt in DMF at 0–25°C .
    • Optimization : Yields improve with strict pH control (neutral to slightly acidic) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

  • Analytical workflow :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; oxadiazole C=O at ~165 ppm) .
  • HPLC-MS : Quantifies purity (>95% typical) and detects byproducts (e.g., unreacted hydrazide) .
  • FT-IR : Identifies key functional groups (C=N stretch at 1600 cm⁻¹, amide C=O at 1680 cm⁻¹) .

Advanced Research Questions

Q. How does the 4-methoxyphenyl group influence the compound’s bioactivity compared to halogenated analogs (e.g., 4-chlorophenyl)?

  • Mechanistic insight : The methoxy group enhances electron-donating capacity, improving interactions with hydrophobic enzyme pockets (e.g., kinase active sites). In contrast, halogenated analogs (e.g., 4-chlorophenyl) exhibit stronger π-π stacking but lower solubility .
  • Case study : Derivatives with 4-methoxyphenyl showed 2–3× higher IC₅₀ against Candida albicans vs. chloro-analogs, likely due to improved membrane permeability .

Q. What strategies resolve contradictions in reported anticancer activity data (e.g., IC₅₀ variability across cell lines)?

  • Data reconciliation :

  • Assay standardization : Discrepancies arise from varying MTT assay protocols (e.g., incubation time: 48 vs. 72 hours). Normalize to reference drugs (e.g., doxorubicin) .
  • Metabolic interference : The oxadiazole ring may interact with mitochondrial reductases, skewing results in glucose-deprived media .
    • Validation : Cross-test in 3D tumor spheroids to mimic in vivo heterogeneity .

Q. Can computational modeling predict binding affinities for kinase targets (e.g., RET or GSK-3β)?

  • Approach :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models show strong hydrogen bonding between the oxadiazole N(3) and Val135 (GSK-3β) .
  • MD simulations : 100-ns trajectories reveal stable binding with RMSD <2.0 Å, though methoxy rotation may reduce affinity vs. rigid bromo-substituents .
    • Limitations : Lipinski’s rule compliance (LogP <5) is critical; methoxy derivatives often meet criteria, unlike bulkier analogs .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Degradation pathways :

  • Oxidative demethylation : CYP450 enzymes convert methoxy to hydroxyl groups, altering solubility and activity .
  • Hydrolysis : The oxadiazole ring is stable at pH 5–7 but degrades in acidic lysosomal environments (t₁/₂ ~8 hours) .
    • Mitigation : Prodrug formulations (e.g., acetyl-protected methoxy) improve plasma stability .

Comparative and Methodological Questions

Q. What are the key differences in reactivity between 1,3,4-oxadiazole and 1,3,4-thiadiazole analogs of this compound?

  • Reactivity profile :

  • Oxadiazoles : More electrophilic due to higher electronegativity of O vs. S, favoring nucleophilic substitutions (e.g., SNAr at C2) .
  • Thiadiazoles : Exhibit stronger π-acceptor behavior, enhancing metal chelation (e.g., Fe³⁺) in catalytic assays .
    • Bioactivity : Thiadiazole analogs show superior antibacterial activity (MIC 2 µg/mL vs. 8 µg/mL for oxadiazoles) but higher cytotoxicity .

Q. Which in silico tools best guide the design of derivatives with improved pharmacokinetic properties?

  • Toolkit :

  • ADMET Prediction : SwissADME for LogP, BBB permeability, and CYP inhibition .
  • QSAR Models : CoMFA/CoMSIA using IC₅₀ datasets to prioritize substituents (e.g., 3-F vs. 4-OCH₃) .
    • Validation : Correlate in silico scores with in vitro metabolic stability (e.g., microsomal t₁/₂) .

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